molecular formula C22H24IP B1216047 Butyltriphenylphosphonium iodide CAS No. 22949-84-4

Butyltriphenylphosphonium iodide

Cat. No. B1216047
CAS RN: 22949-84-4
M. Wt: 446.3 g/mol
InChI Key: RQNCKGZETNCAMA-UHFFFAOYSA-M
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Description

Synthesis Analysis

Butyltriphenylphosphonium iodide can be synthesized through the reaction of butyltriphenylphosphonium bromide with sodium borohydride, forming a white solid product. This method provides a straightforward approach to obtaining the compound in nearly quantitative yield, demonstrating its accessibility for various chemical applications (Hajipour, Mohammadpoor‐Baltork, & Noroallhi, 2001).

Molecular Structure Analysis

The molecular structure of butyltriphenylphosphonium iodide has been elucidated through X-ray crystallography, revealing a distorted tetrahedral coordination around the phosphorus atom. This structural feature is critical for understanding the compound's reactivity and interaction with various nucleophiles and electrophiles in chemical reactions (Sharutin, Egorova, Klepikov, Boyarkina, & Sharutina, 2009).

Chemical Reactions and Properties

Butyltriphenylphosphonium iodide participates in a range of chemical reactions, including the Wittig reaction for carbon-carbon bond formation and the synthesis of acylphosphonates via palladium-catalyzed phosphonocarbonylation reactions. These reactions highlight the compound's utility in constructing complex organic molecules and its role as a versatile reagent in synthetic chemistry (Miyano, Izumi, Fujii, Ohno, & Hashimoto, 1979); (Masuda, Ishida, & Murakami, 2015).

Scientific Research Applications

Carbon-Carbon Bond Formation

Butyltriphenylphosphonium iodide plays a crucial role in forming carbon-carbon bonds. A study by Miyano et al. (1979) showcased its use in the Wittig reaction, facilitating the conversion of aldehydes and ketones into chloroolefins (Miyano et al., 1979).

Synthesis of Organic Compounds

In metabolic studies, butyltriphenylphosphonium iodide is used for synthesizing specific organic compounds, as illustrated by Rakoff (1993), who employed it for the Wittig coupling in the synthesis of methyl 11,14,17-eicosatrienoate (Rakoff, 1993).

Antibacterial and Antiviral Activities

Xue et al. (2014) developed a novel cationic polyacrylamide with a pendent butyltriphenylphosphonium bromide, demonstrating dual-functional antibacterial and antiviral activities (Xue et al., 2014).

Mild Regioselective Iodination

Gorjizadeh et al. (2016) reported a method for the iodination of pyrazoles using butyltriphenylphosphonium iodide as an oxidant at room temperature, highlighting its potential in selective chemical transformations (Gorjizadeh et al., 2016).

Corrosion Inhibition

Vashisht et al. (2016) explored the use of butyltriphenylphosphonium iodide in corrosion inhibition, finding it effective in protecting metal surfaces in acidic environments (Vashisht et al., 2016).

Oxidation Reactions

Kothari et al. (2005) demonstrated the utility of butyltriphenylphosphonium dichromate in oxidizing alcohols to carbonyl compounds, indicating its role in oxidation reactions (Kothari et al., 2005).

Mitochondrial-Targeting Photocytotoxicity

Balaji et al. (2015) synthesized ferrocenyl conjugates of alkylpyridinium salts including butyltriphenylphosphonium iodide, targeting the mitochondria in cancer cells for photocytotoxic treatment (Balaji et al., 2015).

Dehydration and Dehydrohalogenation Reactions

Spangler et al. (1981) found methyltriphenoxyphosphonium iodide (a related compound) effective as a dehydration and dehydrohalogenation reagent in aprotic solvents, suggesting similar potentials for butyltriphenylphosphonium iodide (Spangler et al., 1981).

Safety And Hazards

While specific safety and hazard information for Butyltriphenylphosphonium iodide was not found, it’s important to handle all chemical compounds with care. For similar compounds, risks may include skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of Butyltriphenylphosphonium iodide research could involve its use in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, its applications in radical generation and reactions remain relatively less explored and could be a promising area for future research .

properties

IUPAC Name

butyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCKGZETNCAMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1779-51-7 (bromide)
Record name Butyltriphenylphosphonium
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DSSTOX Substance ID

DTXSID10945630
Record name Butyl(triphenyl)phosphanium iodide
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Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyltriphenylphosphonium iodide

CAS RN

22949-84-4
Record name Phosphonium, butyltriphenyl-, iodide (1:1)
Source CAS Common Chemistry
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Record name Butyltriphenylphosphonium
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Record name Butyltriphenylphosphonium iodide
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Record name Butyl(triphenyl)phosphanium iodide
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Record name Butyltriphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
CT Eyles, S Trippett - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… bromide (20 g.) gave s-butyltriphenylphosphonium iodide (20 g.), ni. p. (from water) 208--210"… In a similar way, s-butyltriphenylphosphonium iodide (42 g.) and sodium methoxide (from 4 …
Number of citations: 10 pubs.rsc.org
VV Sharutin, IV Egorova, NN Klepikov… - Russian Journal of …, 2008 - Springer
… Thus, the reaction of equimolar quantities of butyltriphenylphosphonium iodide with bismuth iodide in acetone provides complex VII with a binuclear anion, in which two octahedral …
Number of citations: 12 link.springer.com
GWJ Fleet, TKM Shing - Tetrahedron Letters, 1983 - Elsevier
The enantiospecific synthesis of (3s-hydroxy-2S-methyl) butyl triphenylphosphonium iodide from L-arabinose is described.
Number of citations: 15 www.sciencedirect.com
P Warrick, WH Saunders - Journal of the American Chemical …, 1962 - ACS Publications
… necessary, cis- and trans-2methyl-1 -phenyl-1-butene (Villa and VUIb) were prepared in poor yield by the Wittig reaction6 of 2butyltriphenylphosphonium iodide and benzaldehyde. …
Number of citations: 23 pubs.acs.org
C Maeda, Y Miyazaki, T Ema - Catalysis Science & Technology, 2014 - pubs.rsc.org
… As a result, butyltriphenylphosphonium iodide (PPh 3 BuI) was found to be the most efficient catalyst. The effect of the amount of water was then investigated in detail. The addition of …
Number of citations: 515 pubs.rsc.org
TA Albright, WJ Freeman… - Journal of the American …, 1975 - ACS Publications
… The reduction of 'Jup-nc for the alkyl carbon of tertbutyltriphenylphosphonium iodide (7) compared to methyltriphenylphosphonium iodide (1) is consistent with the fact that the percent s …
Number of citations: 65 pubs.acs.org
YH Budnikova - Doklady Chemistry, 2022 - Springer
… Among the products of preparative electrolysis of a solution in dimethylformamide (DMF), benzene, triphenylphosphine oxide, butyltriphenylphosphonium iodide, and …
Number of citations: 0 link.springer.com
SO Grim, W McFarlane, EF Davidoff - The Journal of Organic …, 1967 - ACS Publications
Additive alkyl group contributions to the phosphorus-31 chemical shifts of tertiary phosphines have been assigned for 12 alkyl groups. These groupcontributions are shown to be related …
Number of citations: 141 pubs.acs.org
H Tokunaga, K Akiba, N Inamoto - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… XVII, prepared from 22.7 g (0.05 mol) of secbutyltriphenylphosphonium iodide with sodium amide in liquid ammonia, was added dropwise to a solution of 3.2 g (0. lg atom) of sulfur in …
Number of citations: 28 www.journal.csj.jp
T Anger, O Graalmann, H Schröder, R Gerke, U Kaiser… - Tetrahedron, 1998 - Elsevier
… 3,3,2"-Trimethyl-l,l'-bi(cyclobutylidene) (5): To a vigorously stirred suspension of 4-iodo-3,3-dimethyl-butyltriphenylphosphonium iodide 14 (113.5 g, 189 mmol) in dry benzene (350 ml) …
Number of citations: 29 www.sciencedirect.com

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